molecular formula C11H17NO4 B12958692 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B12958692
M. Wt: 227.26 g/mol
InChI Key: XHSWPMLWCOQLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the molecular formula C11H17NO4. It is a derivative of azabicyclohexane and is often used in organic synthesis, particularly in the field of peptide chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the reaction of azabicyclohexane with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .

Industrial Production Methods

In industrial settings, the compound can be synthesized using flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its ability to act as a protecting group for amines in peptide synthesis. The tert-butoxycarbonyl group is stable under a variety of conditions but can be selectively removed using acids such as trifluoroacetic acid. This allows for the stepwise synthesis of peptides without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Uniqueness

1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules and peptide-based drugs .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)

InChI Key

XHSWPMLWCOQLSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CNC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.